Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHLYLHOXWORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023389 | |
| Record name | Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232941-14-9 | |
| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232941-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate typically involves the esterification of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to the formation of ketones or alcohols .
Scientific Research Applications
Pharmaceutical Research Applications
1. Intermediate in Drug Synthesis:
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents .
2. Antimicrobial Properties:
Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Activity:
The compound has shown promise in modulating inflammatory pathways through enzyme inhibition or receptor interaction. This property is critical for its potential use in treating inflammatory diseases .
Biological Studies
1. Enzyme Inhibition:
Studies have indicated that this compound can inhibit specific enzymes involved in inflammatory processes. Understanding these interactions is vital for drug development aimed at targeting inflammatory conditions .
2. Case Studies:
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy: A study demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent.
- Inflammation Model Testing: In animal models, it showed significant reduction in inflammatory markers, indicating its therapeutic potential in treating conditions like arthritis.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
- Methyl 4-acetamido-3-bromo-5-chloro-2-methoxybenzoate
- Methyl 4-acetamido-3-bromo-5-chloro-2-aminobenzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its bromine and chlorine substituents, along with the acetamido and hydroxy groups, make it a versatile intermediate in chemical synthesis and pharmaceutical research .
Biological Activity
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, also known by its chemical formula CHBrClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its implications in pharmacology and toxicology.
- Molecular Weight : 322.54 g/mol
- Chemical Structure : The compound features a benzoate core with multiple substituents, including bromine, chlorine, and an acetamido group, which may influence its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research has suggested that the compound may possess cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical company demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound has potential as a broad-spectrum antimicrobial agent.
Anticancer Studies
In a series of experiments on cancer cell lines, the compound was found to reduce cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The observed cytotoxicity was attributed to the activation of apoptotic pathways, suggesting that further investigation into its mechanism could yield valuable insights for cancer therapy.
Toxicological Considerations
While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments have indicated potential neurotoxic effects similar to those observed with other halogenated compounds. Long-term exposure studies are necessary to fully understand its safety and environmental impact.
Q & A
Q. What are the established synthetic routes for Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, and how are key functional groups introduced?
The compound is synthesized via a multi-step process starting from p-aminosalicylic acid. Key steps include:
- Esterification : Methylation of the carboxylic acid group.
- Acylation : Introduction of the acetamido group via acetylation.
- Halogenation : Sequential bromination and chlorination at positions 3 and 5, respectively.
- Substitution and Cyclization : Reaction with 1,2-dibromoethane to form a benzofuran intermediate, followed by hydrolysis to yield the final product . Methodological Tip: Monitor reaction progress using TLC or HPLC to ensure selective halogenation and avoid over-substitution.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR : Confirms substitution patterns (e.g., aromatic protons, bromine/chlorine positions).
- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (322.54 g/mol) and fragmentation patterns . Note: High-resolution MS is recommended to distinguish between isotopic peaks of bromine ([⁷⁹Br/⁸¹Br]) and chlorine ([³⁵Cl/³⁷Cl]).
Q. What are the key physicochemical properties relevant to laboratory handling?
- Density : 1.725 g/cm³.
- Boiling Point : 421.7°C at 760 mmHg.
- Solubility : Very low in water (0.35 g/L at 25°C), requiring polar aprotic solvents (e.g., DMSO) for dissolution . Safety Note: Use PPE (gloves, goggles) due to potential skin/eye irritation and store in a dry, ventilated area away from light .
Advanced Research Questions
Q. How can synthetic yields be optimized during the halogenation steps?
Bromination and chlorination efficiency depends on:
- Temperature Control : Maintain ≤ 0°C during bromine addition to prevent di-substitution.
- Catalyst Use : Lewis acids (e.g., FeCl₃) enhance regioselectivity for the 3-position bromine . Data Contradiction: While the original method claims high purity (>95%), scale-up may reduce yield due to steric hindrance from the acetamido group. Adjust stoichiometry (1.2 equiv Br₂) and reaction time (12–16 hrs) to compensate .
Q. What analytical strategies resolve co-elution of impurities in HPLC profiling?
For detecting trace impurities (e.g., Prucalopride-related byproducts):
Q. How do steric and electronic effects influence reactivity in downstream modifications?
- Steric Effects : The 3-bromo and 5-chloro substituents hinder nucleophilic attack at the 2-hydroxy position.
- Electronic Effects : Electron-withdrawing groups (Br, Cl) deactivate the ring, requiring harsh conditions for further electrophilic substitution. Case Study: Suzuki coupling attempts at the 4-position (acetamido) failed due to poor oxidative addition; instead, Pd-catalyzed dehalogenation was successful .
Q. What stability challenges arise under varying pH and temperature conditions?
- Acidic Conditions (pH < 3) : Hydrolysis of the methyl ester occurs, forming the carboxylic acid derivative.
- Alkaline Conditions (pH > 9) : Degradation of the acetamido group is observed.
- Thermal Stability : Decomposes above 200°C, releasing toxic HBr and HCl gases. Store at 2–8°C for long-term stability .
Q. How can computational modeling predict reactivity for novel derivatives?
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to optimize reaction conditions .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Discrepancies arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
